molecular formula C21H23NO4 B2641684 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid CAS No. 172695-33-9; 266318-79-0; 282524-93-0

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid

Cat. No.: B2641684
CAS No.: 172695-33-9; 266318-79-0; 282524-93-0
M. Wt: 353.418
InChI Key: KFDMTAMWOIQTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid is an organic compound that belongs to the class of amino acid derivatives. It is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a widely used protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid involves the protection of the amino group during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions to occur at other functional groups. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
  • (S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(tert-butoxy)-5-oxopentanoic acid

Uniqueness

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid is unique due to its specific structure, which includes a methyl group on the pentanoic acid chain. This structural feature can influence the compound’s reactivity and the properties of the peptides it forms. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of deprotection .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)19(11-20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDMTAMWOIQTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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